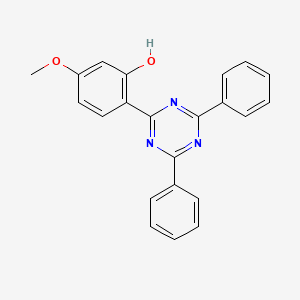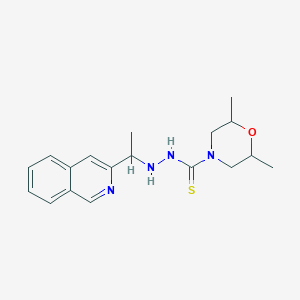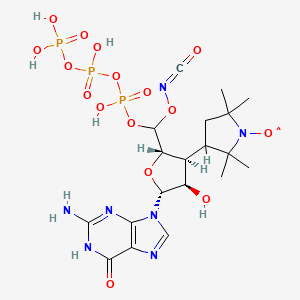
Formalin-d2 (DNPH Derivative)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formalin-d2 (DNPH Derivative) is a deuterated form of formaldehyde that has been derivatized with 2,4-dinitrophenylhydrazine. This compound is primarily used in analytical chemistry for the detection and quantification of formaldehyde and other carbonyl compounds. The deuterium labeling allows for more precise analytical measurements, especially in mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Formalin-d2 (DNPH Derivative) is synthesized by reacting deuterated formaldehyde with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction typically involves mixing deuterated formaldehyde with an acidic solution of 2,4-dinitrophenylhydrazine, resulting in the formation of the hydrazone derivative.
Industrial Production Methods: In an industrial setting, the production of Formalin-d2 (DNPH Derivative) involves the large-scale reaction of deuterated formaldehyde with 2,4-dinitrophenylhydrazine. The process is carried out in a controlled environment to ensure the purity and stability of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Formalin-d2 (DNPH Derivative) primarily undergoes nucleophilic addition reactions. The hydrazone derivative formed is stable and can be used for further analysis.
Common Reagents and Conditions:
Reagents: Deuterated formaldehyde, 2,4-dinitrophenylhydrazine, acidic catalyst (e.g., hydrochloric acid).
Conditions: The reaction is typically carried out at room temperature under acidic conditions to facilitate the formation of the hydrazone derivative.
Major Products: The major product of the reaction is the hydrazone derivative of deuterated formaldehyde, which is a stable compound used for analytical purposes.
Applications De Recherche Scientifique
Formalin-d2 (DNPH Derivative) has a wide range of applications in scientific research:
Chemistry: Used for the detection and quantification of formaldehyde and other carbonyl compounds in various samples.
Biology: Employed in studies involving the metabolism of formaldehyde and its effects on biological systems.
Medicine: Utilized in the analysis of formaldehyde exposure in medical and environmental studies.
Industry: Applied in the monitoring of formaldehyde levels in industrial processes and environmental samples.
Mécanisme D'action
The mechanism of action of Formalin-d2 (DNPH Derivative) involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of deuterated formaldehyde. This reaction forms a stable hydrazone derivative, which can be easily detected and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The deuterium labeling enhances the accuracy and sensitivity of these measurements.
Comparaison Avec Des Composés Similaires
Formaldehyde (DNPH Derivative): Similar to Formalin-d2 (DNPH Derivative) but without deuterium labeling.
Acetaldehyde (DNPH Derivative): Another carbonyl compound derivatized with 2,4-dinitrophenylhydrazine.
Benzaldehyde (DNPH Derivative): A benzene ring-containing aldehyde derivatized with 2,4-dinitrophenylhydrazine.
Uniqueness: Formalin-d2 (DNPH Derivative) is unique due to its deuterium labeling, which provides enhanced analytical precision and sensitivity. This makes it particularly valuable in studies requiring accurate quantification of formaldehyde and other carbonyl compounds.
Propriétés
Numéro CAS |
74421-01-5 |
|---|---|
Formule moléculaire |
C2D4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)


